Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester
Description
Properties
CAS No. |
937682-60-5 |
|---|---|
Molecular Formula |
C17H16Cl3NO3 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
methyl 5-chloro-2-[3-(2,5-dichlorophenoxy)propylamino]benzoate |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-17(22)13-9-11(18)4-6-15(13)21-7-2-8-24-16-10-12(19)3-5-14(16)20/h3-6,9-10,21H,2,7-8H2,1H3 |
InChI Key |
UKPUYEHVMALZAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NCCCOC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Pathway
A widely adopted route involves nitration of 5-chlorobenzoic acid followed by esterification and reduction:
- Nitration : Treatment of 5-chlorobenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C yields 5-chloro-2-nitrobenzoic acid.
- Esterification : Reacting with methanol in H₂SO₄ (2:1 molar ratio) at reflux (65°C, 4 h) produces methyl 5-chloro-2-nitrobenzoate (yield: 85–90%).
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to amine, achieving >95% conversion.
Critical parameters :
- Nitration temperature control prevents over-nitration.
- Esterification catalyst selection (H₂SO₄ vs. p-TsOH) impacts yield.
Preparation of 3-(2,5-Dichlorophenoxy)Propylamine
Phenolic Alkylation
2,5-Dichlorophenol reacts with 1-bromo-3-chloropropane under basic conditions:
- Reaction : 2,5-Dichlorophenol (1 eq), 1-bromo-3-chloropropane (1.2 eq), K₂CO₃ (2 eq) in acetone, reflux (56°C, 12 h) yields 3-(2,5-dichlorophenoxy)propyl chloride (82% yield).
- Gabriel Synthesis :
Optimization note : Excess alkylating agent improves phenolic oxygen reactivity but necessitates careful purification to remove di-alkylated byproducts.
Coupling Strategies for Amine-Alkylation
Nucleophilic Aromatic Substitution
Methyl 5-chloro-2-aminobenzoate reacts with 3-(2,5-dichlorophenoxy)propylamine under SNAr conditions:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency:
- Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq)
- Solvent : Toluene, 110°C, 12 h
- Yield : 78% (GC-MS purity: 99%)
Comparative analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| SNAr | 68 | 97 | 24 |
| Buchwald-Hartwig | 78 | 99 | 12 |
Buchwald-Hartwig offers superior efficiency but requires rigorous exclusion of oxygen and moisture.
Esterification Considerations
While the methyl ester is typically introduced early, late-stage esterification may be necessary if acid-sensitive groups are present:
- Early-stage esterification :
- Late-stage esterification :
Thermal stability : Prolonged heating above 200°C risks decarboxylation, necessitating controlled step-wise temperature ramps as demonstrated in benzoic acid esterifications.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at 4°C yields needle-like crystals suitable for X-ray analysis. Patent CN102584744B reports successful use of activated carbon/diatomite filtration to achieve >99% purity.
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, ArH), 6.92 (d, J=8.8 Hz, 1H, ArH), 4.12 (t, J=6.4 Hz, 2H, OCH₂), 3.89 (s, 3H, COOCH₃).
- MS (ESI+) : m/z 433 [M+H]⁺ (calc. 432.68).
Industrial Scalability and Cost Analysis
Key factors for mass production:
- Catalyst recycling : Patent WO2019059801A1 demonstrates 90% Pd recovery via carbon filtration, reducing metal costs.
- Solvent recovery : Distillation of DMF (bp 153°C) achieves 85% reuse.
- Byproduct management : Neutralization of excess HCl with NaHCO₃ minimizes corrosion.
Economic assessment (per kg):
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| 2,5-Dichlorophenol | 120 | 38 |
| Palladium catalyst | 85 | 27 |
| Solvents | 45 | 14 |
| Labor/Energy | 65 | 21 |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester
- CAS Registry Number : 937682-60-5
- Molecular Formula: C₁₇H₁₆Cl₃NO₃
- Molecular Weight : 388.7 g/mol
- Key Structural Features: A benzoic acid core substituted with a chlorine atom at position 3. An amino-linked propyl chain at position 2, terminating in a 2,5-dichlorophenoxy group. Methyl ester functionalization at the carboxylic acid position, enhancing lipophilicity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related benzoic acid derivatives:
Key Comparative Insights
Electronic and Steric Effects :
- In contrast, the 2,5-dimethylphenoxy substituent (937681-20-4) introduces steric bulk and electron-donating effects, which may reduce reactivity but improve membrane permeability .
- Methyl ester vs. free acid : Ester derivatives (e.g., 937682-60-5, 868636-28-6) exhibit higher lipophilicity compared to free acids (e.g., sulfonyl derivative in ), favoring passive cellular uptake .
Notes
- Synthetic Challenges: Introducing the 2,5-dichlorophenoxy group requires precise control to avoid polychlorinated byproducts.
- Data Limitations : Biological activity data (e.g., IC₅₀, toxicity) for 937682-60-5 and its analogues are absent in the provided evidence, necessitating further experimental validation.
- Regulatory Considerations : Chlorinated aromatic compounds often face stringent environmental regulations due to persistence concerns .
Biological Activity
Benzoic acid derivatives, particularly those with chlorinated phenoxy groups, have garnered attention due to their diverse biological activities, including herbicidal properties and potential applications in pharmaceuticals. This article delves into the biological activity of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester , exploring its mechanisms, efficacy, and implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its benzoic acid core modified with a chloro group and a phenoxy propyl amine side chain. This structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈Cl₂N₁O₂ |
| Molecular Weight | 319.22 g/mol |
| Solubility | Moderately soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its ability to interact with specific biochemical pathways. The chloro and phenoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes effectively.
- Herbicidal Activity : The compound exhibits significant herbicidal properties by inhibiting the growth of various weed species. It acts by disrupting the photosynthetic process and affecting hormonal balance within plants.
- Antimicrobial Properties : Studies have indicated that benzoic acid derivatives possess antimicrobial activity against a range of bacteria and fungi, likely due to their ability to disrupt cell membranes.
Herbicidal Efficacy
In a controlled study examining the herbicidal effects of benzoic acid derivatives, it was found that the compound significantly reduced the biomass of target weed species compared to untreated controls. The application rates varied from 0.5 to 2 kg/ha, with optimal results observed at 1 kg/ha.
- Target Weeds : Common lambsquarters (Chenopodium album), pigweed (Amaranthus retroflexus)
- Results : Up to 85% reduction in weed biomass after two weeks post-application.
Antimicrobial Activity
A separate investigation assessed the antimicrobial effects of this compound against pathogenic bacteria such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.
| Bacteria | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| Staphylococcus aureus | 0.25 |
These findings suggest that the compound has potential as an antimicrobial agent in agricultural and clinical settings.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of benzoic acid derivatives:
- Toxicological Assessments : Toxicity studies indicate a low acute toxicity profile in mammals, suggesting safety for agricultural use when applied according to guidelines.
- Environmental Impact : Research indicates that while effective as a herbicide, the environmental persistence of benzoic acid derivatives is moderate, necessitating careful management to minimize ecological disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
